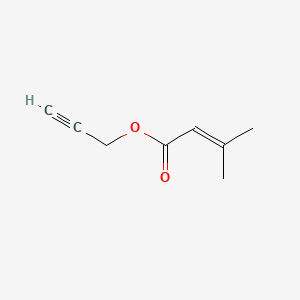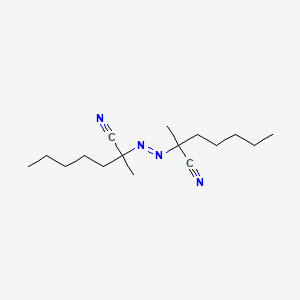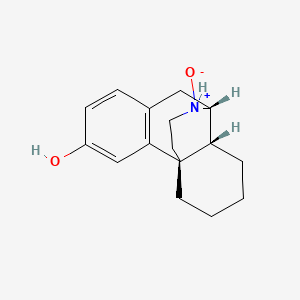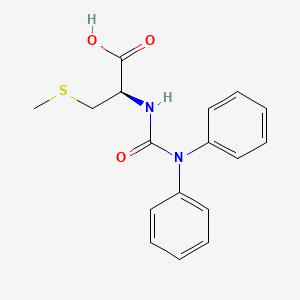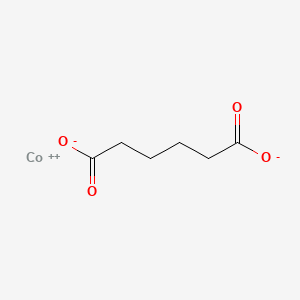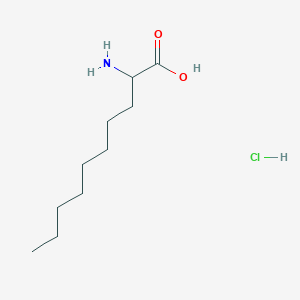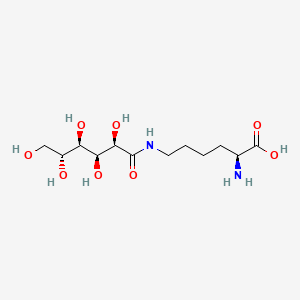
4-Fluoro-3-iso-propoxyphenylmagnesium bromide, 0.5M 2-MeTHF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-iso-propoxyphenylmagnesium bromide, 0.5M 2-MeTHF is an organometallic compound that is widely used in organic synthesis. It is a Grignard reagent, which means it is used to form carbon-carbon bonds by reacting with electrophiles. This compound is dissolved in 2-methyltetrahydrofuran (2-MeTHF), a solvent known for its low toxicity and environmental benefits compared to traditional solvents like tetrahydrofuran (THF).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iso-propoxyphenylmagnesium bromide typically involves the reaction of 4-Fluoro-3-iso-propoxyphenyl bromide with magnesium metal in the presence of 2-MeTHF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions often include:
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete reaction.
Catalysts: Sometimes iodine is used to activate the magnesium.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. Continuous flow reactors are often employed to enhance the efficiency and safety of the process. The use of 2-MeTHF as a solvent is particularly advantageous in industrial settings due to its lower environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-iso-propoxyphenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones.
Halides: Alkyl and aryl halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-iso-propoxyphenylmagnesium bromide is used in various fields of scientific research:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for research purposes.
Medicine: For the synthesis of pharmaceutical intermediates.
Industry: In the production of fine chemicals and materials.
Wirkmechanismus
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the Grignard reagent forms a bond with the carbon atom, making it highly reactive towards electrophiles. This reactivity is utilized in forming new carbon-carbon bonds, which is a fundamental step in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-methoxyphenylmagnesium bromide
- 4-Fluoro-3-iso-pentyloxyphenylmagnesium bromide
Uniqueness
4-Fluoro-3-iso-propoxyphenylmagnesium bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The use of 2-MeTHF as a solvent also enhances its environmental profile compared to similar compounds dissolved in traditional solvents like THF.
Eigenschaften
Molekularformel |
C9H10BrFMgO |
|---|---|
Molekulargewicht |
257.38 g/mol |
IUPAC-Name |
magnesium;1-fluoro-2-propan-2-yloxybenzene-4-ide;bromide |
InChI |
InChI=1S/C9H10FO.BrH.Mg/c1-7(2)11-9-6-4-3-5-8(9)10;;/h3,5-7H,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
LZHRRVHCIIGZKL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)OC1=C(C=C[C-]=C1)F.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


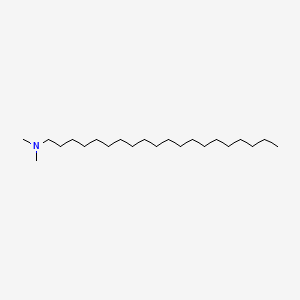
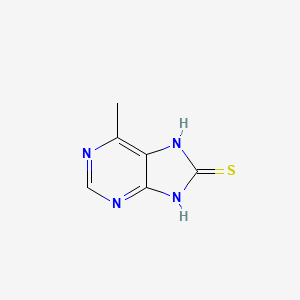

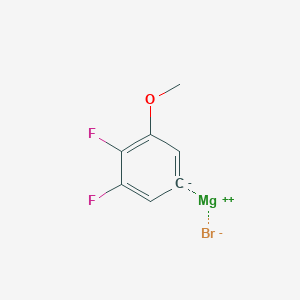
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12642609.png)
